cis-2,5-Dimethylpyrrolidine

Descripción general

Descripción

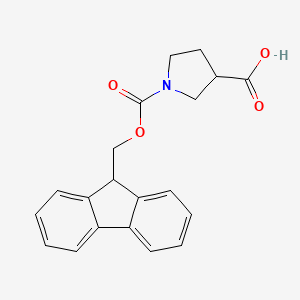

Cis-2,5-Dimethylpyrrolidine is a heterocyclic compound with the empirical formula C6H13N . It is a technical grade compound with an assay of 93% . The compound is a liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for cis-2,5-Dimethylpyrrolidine were not found in the search results, it’s worth noting that similar compounds have been used in the synthesis of other complex structures .Molecular Structure Analysis

The molecular weight of cis-2,5-Dimethylpyrrolidine is 99.17 . The compound has a linear formula of C6H13N . The SMILES string representation is CC1CCC©N1 .Physical And Chemical Properties Analysis

Cis-2,5-Dimethylpyrrolidine is a liquid at room temperature . It has a refractive index (n20/D) of 1.4299 (lit.) . The boiling point is 105-106 °C (lit.) and the density is 0.81 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Metabolism and Biochemical Processes

- Metabolism in Rodents : A study by Mitchell and Waring (1978) focused on the metabolism of cis-2,5-dimethylpyrrolidine-1-carboxanilide in rodents. They found that the major metabolite in rats, rabbits, guinea-pigs, and mice was cis-4′-hydroxy-2,5-dimethylpyrrolidine-1-carboxanilide, both free and as glucuronide and sulphate conjugates. Approximately 50% of the administered dose was excreted in urine and about 27% in feces over a three-day period (Mitchell & Waring, 1978).

Synthesis and Chemical Properties

Diastereoselective Synthesis : Boga, Manescalchi, and Savoia (1994) explored the diastereoselective synthesis of 2,5-dimethylpyrrolidines. They found that the cis/trans ratio in the synthesis was influenced by the size of the ring formed and the steric and electronic properties of the nitrogen substituent (Boga, Manescalchi, & Savoia, 1994).

Enantiomeric Synthesis : Yamamoto et al. (1993) developed a method for the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-Symmetry. They used a chiral auxiliary for diastereomeric isomer separation and epimerization (Yamamoto et al., 1993).

Novel Nitroxides Synthesis : Einhorn et al. (2000) synthesized novel, diastereomeric meso- (cis) and (±)- (trans) nitroxides 2,5-dicarboxymethyl-2,5-dimethylpyrrolidine-1-oxyl. They were able to obtain optically pure enantiomers of the trans diastereomer (Einhorn et al., 2000).

Applications in Material Science

- Crystal Structure Analysis : Bachechi and Zambonelli (1989) characterized the crystal structure of a complex involving cis-2,5-dimethylpyrrolidine, providing insights into the coordination sphere and geometric properties of such complexes (Bachechi & Zambonelli, 1989).

Safety And Hazards

Cis-2,5-Dimethylpyrrolidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organ is the respiratory system .

Direcciones Futuras

While specific future directions for cis-2,5-Dimethylpyrrolidine were not found in the search results, it’s worth noting that similar compounds are being used for proteomics research .

Relevant Papers One relevant paper titled “Crystal structure of trans-[PtCl2(Me2PhP)(cis-2,5-dimethylpyrrolidine)]” was found. The paper discusses the crystal structure of the complex trans-[PtCl2(Me2PhP)(cis-2,5-dimethylpyrrolidine)], which was characterized by X-ray crystallography .

Propiedades

IUPAC Name |

(2S,5R)-2,5-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBFPAXSQXIPNF-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2,5-Dimethylpyrrolidine | |

CAS RN |

39713-71-8 | |

| Record name | 2,5-Dimethylpyrrolidine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039713718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPYRROLIDINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83Q3508MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)

![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)